methyl N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalaninate
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Overview
Description
METHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE typically involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The resulting intermediate is then reacted with various reagents to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or halides in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
METHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-((2-OXO-4-PHENYL-6-PROPYL-2H-CHROMEN-7-YL)OXY)PROPANOATE
- METHYL 2-((6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY)PROPANOATE
- ETHYL 2-((8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY)PROPANOATE
Uniqueness
METHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOATE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a coumarin core with additional functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C28H25NO6 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
methyl (2S)-2-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H25NO6/c1-18(27(31)29-24(28(32)33-2)15-19-9-5-3-6-10-19)34-21-13-14-22-23(20-11-7-4-8-12-20)17-26(30)35-25(22)16-21/h3-14,16-18,24H,15H2,1-2H3,(H,29,31)/t18?,24-/m0/s1 |
InChI Key |
ZIOIZKBNJBSFQR-LUTIACGYSA-N |
Isomeric SMILES |
CC(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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